Dipyrrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

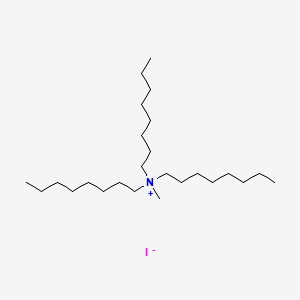

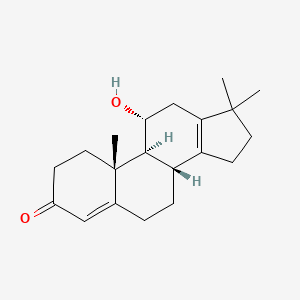

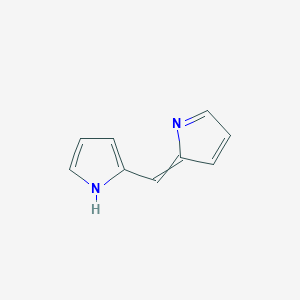

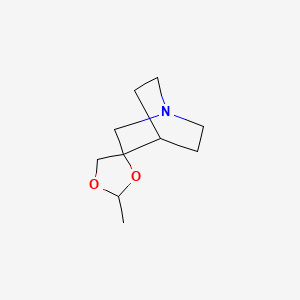

Dipyrrin is a dipyrrin that consists of pyrrole bearing a pyrrol-2-ylidenemethyl substituent at the 2-position.

Aplicaciones Científicas De Investigación

Metal Dipyrrin Complexes

Metal dipyrrinato complexes, based on dipyrrins, have attracted interest due to their synthesis ease, photophysical properties, and diverse architectures. They form stable, highly crystalline complexes with various metal ions. Applications include sensing, materials science, generation of infinite architecture through self-assembly, and catalysis. Dipyrrin complexes are being developed as bright and stable emitters, with recent surges in research highlighting their potential use in these areas (Singh, Prasad Paitandi, Gupta, & Pandey, 2020).

Luminescence and Nanoarchitectures

Dipyrrins are monovalent bidentate ligand molecules coordinating to various cations. Their BF2 complexes (BODIPYs) show excellent photostability, strong light absorption, and high fluorescence quantum yield. This makes them suitable for applications as biological and biomedical fluorescent markers. The spontaneous coordination of dipyrrin metal complexes enables construction of self-assembled nanoarchitectures, like supramolecules and coordination polymers forming nanowires, nanosheets, and metal–organic frameworks. These architectures have potential in thermoelectric and photoelectric conversion applications (Sakamoto et al., 2015).

Water-Soluble Dipyrrins

Water-soluble dipyrrins functionalized with ester and amide groups show promising applications in sensing. They undergo transformations in the presence of water, acids, and metal ions like Zn2+, revealing unusual trends in reactivity and providing insights for designing dipyrrin-based sensors for biological applications (El Khatib, Cheprakov, & Vinogradov, 2022).

Supramolecular Self-Assembly

Dipyrrins are precursors for the synthesis of porphyrins and serve as ligands in self-assembled materials. Their metal complexes have applications in gas storage and separation, catalysis, and drug delivery. The synthesis of bisdipyrrin metal complexes leads to novel homoleptic and heteroleptic metal complexes, such as circular helicates, grids, racks, and ladders, showing potential for innovative applications in various fields (Ma, 2010).

Dipyrrin-Based Functional Materials Engineering

Dipyrrin-based luminophores are essential in chemistry, material science, and molecular biology. Aimed functionalization of ligand or complex structure, based on supramolecular interactions, allows controlling spectral and photophysical characteristics. This tuning of properties is valuable for specific tasks, including fluorescence tuning in solutions, polymeric matrices, and thin films (Banakova et al., 2018).

Molecular Sensors

Research on dipyrrin dyes and luminophores shows a correlation between molecular structure and spectral luminescent and photophysical properties. Dipyrrin dyes are promising as fluorescent sensors for measuring medium polarity, viscosity, temperature, and detecting metal cations like Zn2+, Cd2+, and Hg2+ in various solvents and biological systems (Antina et al., 2016).

Propiedades

Nombre del producto |

Dipyrrin |

|---|---|

Fórmula molecular |

C9H8N2 |

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

2-(1H-pyrrol-2-ylmethylidene)pyrrole |

InChI |

InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H |

Clave InChI |

OVTCUIZCVUGJHS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=CC=CN2)N=C1 |

Sinónimos |

dipyrromethene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)

![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)